4-(Methoxymethylene)tetrahydro-2H-pyran

Description

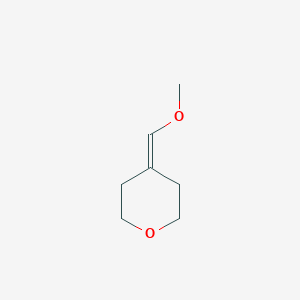

4-(Methoxymethylene)tetrahydro-2H-pyran is a six-membered heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methoxymethylene (–CH2–O–CH3) group at the 4-position. Tetrahydropyrans are widely used as solvents, intermediates in organic synthesis, and protecting groups for hydroxyl functionalities . The methoxymethylene group likely enhances solubility in polar solvents and influences electronic properties compared to non-polar or halogenated substituents.

Properties

IUPAC Name |

4-(methoxymethylidene)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWZAKFRDMSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552898 | |

| Record name | 4-(Methoxymethylidene)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101765-10-0 | |

| Record name | 4-(Methoxymethylidene)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethylene)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with methoxymethylene reagents under controlled conditions. One common method is the reaction of tetrahydropyran with methoxymethylene chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethylene)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-(Methoxymethylene)tetrahydro-2H-pyran has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethylene)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (Br, Cl, I) : These exhibit high reactivity due to the electronegativity of halogens, making them suitable for further functionalization. For example, 4-(Bromomethylene)tetrahydro-2H-pyran is synthesized in 69% yield via GP1 .

- Alkynyl/Aryl Derivatives : The phenylethynyl-substituted analog (4f) is synthesized via photoredox catalysis (62% yield), highlighting the versatility of modern catalytic methods .

- Methoxymethylene vs.

Spectroscopic and Physical Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into structural differences:

Key Observations :

- Aromatic vs. Aliphatic Substitutents : Aryl-substituted tetrahydropyrans (e.g., compound 72) show distinct aromatic proton signals (δ 6.80–7.30 ppm) , whereas halogenated or alkyl derivatives lack these peaks.

- Methoxymethylene Group : The –CH2–O–CH3 group in related furan systems exhibits a characteristic doublet at δ 4.33 ppm for the methylene protons , which may shift slightly in the tetrahydropyran scaffold due to ring conformation.

Biological Activity

4-(Methoxymethylene)tetrahydro-2H-pyran is an organic compound characterized by its unique methoxymethylene group attached to a tetrahydropyran ring. This structure imparts distinct chemical properties that have drawn attention in the fields of medicinal chemistry and pharmacology. Research into its biological activity suggests potential therapeutic applications, particularly in the areas of cancer treatment and antioxidant activity.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- Structure : The compound features a six-membered ring with five carbon atoms and one oxygen atom, along with a methoxymethylene group, which influences its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Reagents : Tetrahydropyran and methoxymethylene chloride.

- Conditions : Reaction in an inert solvent like tetrahydrofuran (THF) under controlled conditions, often using sodium hydride as a base to enhance yield and purity.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals is crucial for its potential therapeutic effects against oxidative stress-related diseases.

-

Mechanism of Action :

- The methoxymethylene group may facilitate interactions with reactive oxygen species (ROS), potentially leading to a reduction in oxidative damage.

- Studies suggest that it can inhibit the formation of harmful nitrosative species, thereby protecting cellular integrity.

- Case Studies :

Cytotoxicity and Anticancer Activity

The biological evaluation of this compound has shown promising results in terms of cytotoxicity against various cancer cell lines.

- Cell Viability Assays :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | ROS scavenging, protein interaction |

| Tetrahydropyran | Moderate | Low | Limited reactivity |

| 4-Methyl-tetrahydropyran | Low | Moderate | Less effective against ROS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.